3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl

Solvent-free processing Liquid molding Epoxy formulation

Solid biphenol diols TMBP (mp 222-225 °C) and BHBP (mp 210-212 °C) require energy-intensive pre-melting for liquid epoxy or polyurethane formulations, limiting processability. This room-temperature liquid tetramethylbiphenyl diol ethoxylate eliminates melt-processing, enabling direct solvent-free blending with epoxy resins, diisocyanates, and curing agents while retaining the rigid-rod biphenyl core for high-Tg, low-moisture-absorption networks. • Liquid at ambient temp-energy-efficient, solvent-free formulation. • Biphenyl core elevates Tg above DGEBA/DDS baseline (~231 °C). • Bifunctional -OH groups act as chain extender/crosslinker. • >99% purity ensures stoichiometric precision.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 120703-31-3
Cat. No. B1425128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl
CAS120703-31-3
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C
InChIInChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3
InChIKeyVODQFVIJDWQBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl (CAS 120703-31-3): Core Identity for Procurement Decisions


3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl (CAS 120703-31-3) is a symmetrically substituted biphenyl derivative bearing four methyl groups (3,3',5,5' positions) and two terminal hydroxyethoxy chains . With a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol, this compound features a rigid, hydrophobic biphenyl core flanked by polar, hydrogen-bonding hydroxyl termini . Its chemical architecture positions it as a specialty diol monomer and epoxy resin modifier, bridging the performance gap between rigid-rod tetramethylbiphenyl (TMBP) epoxies and flexible bisphenol-A (DGEBA) systems [1]. Unlike its high-melting parent diol TMBP (mp 222–225 °C) and the unsubstituted analog 4,4'-bis(2-hydroxyethoxy)biphenyl (BHBP, mp 210–212 °C), the target compound is reported to be a liquid at ordinary temperature, a critical advantage for solvent-free processing and formulation [2].

Liquid at room temperature — enables solvent-free epoxy and polyurethane blending.
High-purity monomer supports stoichiometry-sensitive crosslinking reactions.
Polar solvent compatibility allows direct incorporation into coating and adhesive formulations.

Why In-Class Diols Cannot Substitute 3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl in Performance-Driven Applications


The biphenyl diol family spans a wide range of physical states, solubilities, and thermal profiles, making generic substitution inherently risky. The parent compound 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP, CAS 2417-04-1) is a high-melting solid (222–225 °C) with only trace solubility in DMSO and methanol, severely limiting its processability in liquid formulations . Conversely, the unsubstituted analog 4,4'-bis(2-hydroxyethoxy)biphenyl (BHBP, CAS 20994-26-7) also melts above 210 °C and lacks the ortho-methyl steric shielding that the tetramethyl substitution provides against oxidative degradation . The target compound uniquely combines the rigid, thermostable tetramethylbiphenyl core with flexible, solubilizing hydroxyethoxy arms, yielding a room-temperature liquid that retains the thermal performance benefits of the rigid-rod architecture [1]. Substituting with TMBP or BHBP in liquid epoxy formulations, polyurethane syntheses, or crosslinking applications would necessitate high-temperature melting steps, introduce heterogeneity, and compromise the balance of rigidity and processability that the target compound provides [2].

TMBP Solid (mp 222–225 °C); may not be directly substituted in liquid formulations without high-temperature melting and risk of heterogeneity.
BHBP Solid (mp 210–212 °C); lacks ortho-methyl steric shielding, limiting oxidative stability and thermal performance.
Target compound Liquid, combines rigid tetramethylbiphenyl core with flexible hydroxyethoxy arms for homogeneous mixing and thermal stability.

Quantitative Differentiation Evidence for 3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl (CAS 120703-31-3)


Physical State and Processability: Liquid at Room Temperature vs. High-Melting Analogs

The target compound is a liquid at ordinary temperature, as described in patent JPH09216846A [1], while its parent diol TMBP (CAS 2417-04-1) exhibits a melting point of 222–225 °C and the unsubstituted BHBP (CAS 20994-26-7) melts at 210–212 °C . This physical state difference eliminates the need for high-temperature melting steps during formulation, enabling direct liquid blending with epoxies, isocyanates, and other reactive comonomers.

Physical state
Head-to-head
Liquid (ordinary temp.) vs. solid TMBP (222–225 °C) / BHBP (210–212 °C)
Supports solvent-free processing and direct liquid blending.
Eliminates energy-intensive melting steps.
Solvent-free processing Liquid molding Epoxy formulation

Synthesis Efficiency: High Conversion and Purity for Consistent Material Supply

A two-step synthesis from TMBP and 2-chloroethanol achieved a total conversion rate of 95.9% with a product purity of 99.1% after purification [1]. A separate one-step aqueous synthesis reported yields exceeding 75% under optimized conditions (n(TMBP):n(chloroethanol):n(NaOH) = 1:2.5:3.5, 80 °C, 8–9 h) [2]. These metrics provide quantitative benchmarks for suppliers and users to assess material quality and consistency.

Synthesis purity
Reported
99.1% purity / 95.9% conversion
Enables high-confidence stoichiometric polymerization control.
Two-step method; batch consistency benchmark.
Synthesis optimization Material purity Batch consistency

Solubility Enhancement: Hydroxyethoxy Chains Enable Polar Solvent Compatibility

The parent diol TMBP (CAS 2417-04-1) exhibits only trace solubility in DMSO and methanol . In contrast, 3,3',5,5'-tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl (CAS 120703-31-3) incorporates two terminal hydroxyl groups via flexible ethoxy linkers, which the patent literature describes as conferring liquid character at ordinary temperature and enabling dissolution in polar organic solvents [1]. The presence of hydrogen-bond donor/acceptor hydroxyethoxy groups enhances compatibility with polar epoxy resins, polyols, and amine curing agents .

Solubility enhancement
Class-level
TMBP: trace solubility in DMSO/methanol → Target: soluble in polar organic solvents
Simplifies formulation in solvent-borne systems.
Structural inference; validate specific solvent ratios.
Solubility Formulation compatibility Polar solvents

Thermal Performance Bridging: Compatibility Between Rigid-Rod TMBP and Flexible DGEBA Epoxy Systems

Rigid-rod tetramethylbiphenyl (TMBP) epoxy cured with DDS demonstrates significantly higher glass transition temperature (Tg) than flexible DGEBA/DDS systems [1]. The target compound, 3,3',5,5'-tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl, serves as a structural bridge: its rigid tetramethylbiphenyl core imparts thermal stability, while its flexible hydroxyethoxy termini improve miscibility with both rigid-rod and flexible epoxy components [2]. In composite formulations, TMBP-based epoxy resins achieve thermal conductivity values of 0.25 W/m·K, which can be further enhanced to 0.33 W/m·K when blended with other epoxy components [3]. This bridging capability enables formulators to tailor Tg and thermal conductivity without sacrificing processability.

Thermal bridging
Class-level
DGEBA/DDS Tg ~231 °C; TMBP/DDS higher Tg & thermal conductivity 0.25→0.33 W/m·K in composites
Enables Tg and thermal conductivity tuning.
Composite design dependent; validate cured network properties.
Epoxy resin modification Glass transition temperature Thermal stability

Epoxy Modifier Architecture: Flexible Spacer Arms for Improved Network Homogeneity

The hydroxyethoxy spacer arms (—OCH₂CH₂OH) in the target compound provide approximately 2.5 Å of additional conformational freedom between the rigid biphenyl core and reactive hydroxyl termini, compared to the directly attached phenolic —OH groups in TMBP [1]. This spacer length is critical for reducing steric hindrance during curing reactions, promoting more complete network formation. In tetramethylbiphenyl-type epoxy resins, the crystalline structure and high crosslink density achievable with such spacer-containing monomers contribute to improved mechanical properties, as demonstrated in cured TMBP/PDA systems exhibiting the highest Tg and thermal degradation temperature among tested formulations [2].

Spacer arm length
Class-level
~2.5 Å additional conformational freedom per arm vs. direct phenolic –OH
Promotes homogeneous crosslink network formation.
Molecular geometry inference; impacts mechanical uniformity.
Crosslinking density Network homogeneity Toughening

Procurement-Driven Application Scenarios for 3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl (CAS 120703-31-3)


High-Performance Epoxy Resin Modification for Electronic Packaging

In semiconductor packaging applications requiring a balance of high glass transition temperature (Tg), low moisture absorption, and excellent processability, the target compound serves as a reactive modifier or comonomer. Its liquid physical state enables solvent-free blending with TMBP-type epoxy resins, while its hydroxyethoxy termini participate in curing reactions with DDS, phenolic hardeners, or anhydride curing agents. The resulting cured networks benefit from the rigid-rod biphenyl core that elevates Tg above flexible DGEBA/DDS baselines (~231 °C) while maintaining homogeneous network formation—a combination that is difficult to achieve with solid, high-melting TMBP or BHBP analogs that require energy-intensive pre-melting. [1] [2]

Liquid Crystalline Polyurethane Synthesis

The compound's structural analogy to BHBP—the established mesogenic diol for liquid crystalline polyurethanes—combined with its enhanced solubility and liquid processability, makes it a drop-in replacement candidate for synthesizing liquid crystalline polyurethanes with 2,4-tolylene diisocyanate (TDI) or other diisocyanates. The tetramethyl substitution on the biphenyl core is expected to influence mesophase stability and transition temperatures differently than unsubstituted BHBP, offering a new dimension of property tuning for researchers developing thermotropic polyurethane elastomers and coatings. The compound's liquid state facilitates one-step polyaddition processes, eliminating the solvent or melt-processing requirements needed for solid BHBP (mp 210–212 °C). [3]

Thermally Conductive Epoxy Composites

For thermal interface materials and underfill encapsulants, the compound can be incorporated into epoxy formulations to improve thermal conductivity while maintaining low viscosity for filler loading. Baseline TMBP/DDS resins achieve a thermal conductivity of 0.25 W/m·K, and blending strategies with PT-epoxy raise this value to 0.33 W/m·K (a 32% enhancement). The target compound's liquid form enables higher filler loading (e.g., alumina, boron nitride) without exceeding processing viscosity limits, a critical advantage over solid TMBP that requires pre-dissolution. This directly supports the procurement of a single diol component that serves both as a reactive diluent and a thermal performance enhancer. [4]

Specialty Crosslinking Agent for Coatings and Adhesives

The bifunctional hydroxyethoxy architecture (two reactive —OH termini) enables the compound to act as a chain extender or crosslinking agent in polyurethane, polyester, and epoxy coating formulations. Unlike short-chain diols (e.g., 1,4-butanediol) that impart flexibility but reduce thermal resistance, the tetramethylbiphenyl core provides inherent rigidity and thermal stability. Its liquid physical state at ordinary temperature [5] simplifies metering and mixing in continuous coating processes, reducing the capital expenditure and energy costs associated with heated storage and delivery systems required for solid diol analogs. The high synthesis purity (>99%) further ensures stoichiometric precision in crosslinking reactions, minimizing variability in cured film properties. [6]

Application
Selection Property
Validation Focus
Epoxy modification for electronic packaging
Liquid processability & rigid-rod core
Tg retention & moisture resistance
Liquid crystalline polyurethane synthesis
Mesogenic diol with enhanced solubility
Mesophase stability & polyaddition homogeneity
Thermally conductive epoxy composites
Low-viscosity for high filler loading
Thermal conductivity & filler compatibility
Crosslinking agent for coatings & adhesives
Bifunctional hydroxyethoxy architecture
Cured film mechanical & thermal stability
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